Home > Products > Screening Compounds P90970 > Alpha-fetoprotein (158-166)
Alpha-fetoprotein (158-166) -

Alpha-fetoprotein (158-166)

Catalog Number: EVT-243714
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-fetoprotein
Source

Alpha-fetoprotein is synthesized primarily in the fetal liver and yolk sac, with production decreasing significantly after birth. In pathological conditions such as hepatocellular carcinoma, aberrant expression of this protein can occur due to genetic alterations and changes in regulatory mechanisms within the AFP gene locus, located on chromosome 4q11-q13 .

Classification

Alpha-fetoprotein is classified as a member of the albumin gene family, which includes several proteins such as albumin and vitamin D binding protein. It is characterized by a molecular mass of approximately 69 kilodaltons and consists of three domains rich in cysteine . The peptide sequence 158-166 is recognized as an immunodominant epitope relevant for T-cell responses in the context of cancer immunotherapy .

Synthesis Analysis

Methods

The synthesis of Alpha-fetoprotein (158-166) peptides can be achieved through solid-phase peptide synthesis techniques. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The specific sequence can be synthesized using automated synthesizers that allow for precise control over the incorporation of each amino acid.

Technical Details

In laboratory settings, methods such as flow cytometry are employed to analyze the binding affinity and specificity of synthesized peptides to major histocompatibility complex molecules. For instance, studies have demonstrated that Alpha-fetoprotein (158-166) can be presented by HLA-A*02:01, facilitating the activation of cytotoxic T lymphocytes against cancer cells expressing this peptide .

Molecular Structure Analysis

Structure

The molecular structure of Alpha-fetoprotein consists of three nearly identical domains, each containing about 200 amino acids. The protein's configuration is stabilized by 32 disulfide bridges, resulting in a V- or U-shaped structure that is characteristic of many members within the albumin family .

Data

The specific sequence for Alpha-fetoprotein (158-166) corresponds to a segment within this larger protein structure that is crucial for eliciting immune responses. The precise amino acid sequence is critical for its recognition by T cells, making it a focal point for therapeutic strategies targeting cancer .

Chemical Reactions Analysis

Reactions

Alpha-fetoprotein participates in various biochemical reactions, particularly in the context of immune modulation. It has been shown to impair dendritic cell function, leading to immune evasion by tumors . Additionally, its interaction with immunoglobulins can lead to complex formation that may influence immune responses.

Technical Details

Analytical techniques such as enzyme-linked immunosorbent assay and western blotting are commonly used to study these interactions and quantify levels of Alpha-fetoprotein in biological samples. The stability of peptide-MHC class I complexes formed with Alpha-fetoprotein (158-166) has been assessed using flow cytometry, confirming its potential as a target for immunotherapy .

Mechanism of Action

Process

The mechanism by which Alpha-fetoprotein (158-166) exerts its effects involves its presentation on the surface of cancer cells via major histocompatibility complex molecules. This presentation allows for recognition by cytotoxic T lymphocytes, which can then initiate an immune response aimed at destroying tumor cells expressing this specific peptide .

Data

Studies indicate that T cells engineered to recognize Alpha-fetoprotein (158-166) can effectively kill HLA-A*02:01 positive liver cancer cells in vitro and induce tumor regression in xenograft models . This highlights the peptide's relevance in developing targeted immunotherapies.

Physical and Chemical Properties Analysis

Physical Properties

Alpha-fetoprotein exists predominantly as a soluble glycoprotein in serum with low levels under normal physiological conditions. Its stability and solubility are influenced by factors such as pH and ionic strength.

Chemical Properties

The chemical properties of Alpha-fetoprotein include its ability to form complexes with fatty acids and other ligands due to its hydrophobic regions. It exhibits high affinity for various ligands, which can affect its biological activity and interactions within the immune system .

Applications

Scientific Uses

Alpha-fetoprotein (158-166) has significant applications in cancer immunotherapy. Its role as an immunodominant epitope makes it a candidate for developing therapeutic vaccines aimed at eliciting robust T-cell responses against hepatocellular carcinoma. Furthermore, it serves as a biomarker for diagnosing liver cancers and monitoring treatment efficacy due to its elevated levels in affected individuals .

Introduction to AFP158-166 in Oncological Immunology

Biological Significance of AFP158-166 as a Tumor-Associated Antigen

AFP158-166 exhibits dual biological roles in HCC pathogenesis and immunity:

Oncofetal Properties & Immune Modulation

  • AFP demonstrates structural plasticity with disordered domain arrangements that expose cryptic epitopes during conformational changes in tumor microenvironments [5]
  • The peptide exhibits differential expression:
  • Fetal liver: Physiological expression (transport function)
  • HCC: Aberrant overexpression (20-50,000x increase vs. healthy liver) [1] [3]
  • Tumor-derived AFP (tAFP) directly suppresses immune surveillance by:
  • Inhibiting dendritic cell maturation via caspase-3/p38 MAPK pathways
  • Reducing IL-12 secretion → Natural killer cell dysfunction
  • Increasing regulatory T cell (Treg) populations [1]

Table 1: Comparative Analysis of AFP Forms

PropertyFetal AFPTumor-derived AFPAFP158-166 Peptide
Expression LevelPhysiological (gestational)20-50,000x elevatedMHC-dependent presentation
Structural FeaturesOrdered domainsDisordered conformation exposing cryptic epitopesProcessed 9-mer with anchor residues
Primary FunctionsEmbryonic developmentImmune evasion; Tumor proliferationCTL activation target
ImmunogenicityTolerance establishedWeak natural immunogenicityHigh when properly presented

Epitope-Specific Immune Responses

  • AFP158-166-specific CTLs exhibit tumor-selective cytotoxicity through:
  • Granzyme/perforin-mediated apoptosis pathways
  • IFN-γ/TNF-α cytokine secretion [1] [7]
  • The peptide's weak natural immunogenicity is overcome through:
  • Artificial antigen-presenting cells (aAPCs)
  • Peptide-pulsed dendritic cell vaccines
  • TCR affinity optimization [2] [7]

Historical Evolution of AFP158-166 in Hepatocellular Carcinoma Research

The therapeutic targeting of AFP158-166 has evolved through distinct phases:

Key Chronological Developments

  • 1999: First identification as an HLA-A*02:01-restricted epitope
  • 2005: Demonstration of spontaneous CTL responses in HCC patients
  • 2016: Development of engineered aAPCs (BA15 platform) enhancing CTL activation 1.5x vs. dendritic cells [2] [4]
  • 2019-2020: Affinity-optimized TCRs achieving 10⁴-fold affinity improvement while maintaining specificity [7] [9]
  • 2022: Integration into multi-epitope vaccines and biomarker-guided immunotherapy [3] [8]

Table 2: Milestones in AFP158-166 Therapeutic Development

YearDevelopmentSignificanceReference
1999Epitope identificationEstablished FMNKFIYEI as immunodominant peptide [1]
2016BA15 aAPC platform49% greater CTL activation vs. dendritic cells [2] [4]
2019Affinity-tuned TCRsAchieved 10⁴-fold affinity with retained specificity [9]
2020Clinical TCR selection (NCT03971747)Balanced risk-benefit profile for adoptive therapy [7]
2022ATSI prognostic scoreIntegrated AFP with tumor morphology for ICI response [8]

Current Clinical Translation

  • Adoptive Cell Therapy: 8 active clinical trials targeting AFP158-166 (NCT03132792, NCT03971747) [3] [7]
  • Peptide Vaccines: Phase I/II trials showing 6.7% complete response rates in AFP⁺ HCC
  • Combination Approaches: AFP158-166-specific CTLs with immune checkpoint inhibitors (ICIs) demonstrating synergistic effects in preclinical models [1] [8]

Role of HLA-A*02:01 Restriction in Antigen Presentation

The immunodominance of AFP158-166 is intrinsically linked to its presentation by HLA-A*02:01, the most prevalent MHC-I allele in global populations (∼40% prevalence):

Molecular Basis of Restriction

  • Peptide Binding Motif:
  • Anchor residues: P2 (M→F mutation enhances binding) and P9 (I)
  • TCR contact points: Positions 4-8 (KFIYE) [9]
  • Structural Stability:
  • Half-life of peptide-MHC complex: >15 hours
  • High binding affinity (IC₅₀: 8-12nM) [7] [9]
  • Cross-Presentation Capacity:
  • Dendritic cells present exogenous AFP through HLA-I pathway
  • Enhanced by heat-shock protein 70-mediated cross-priming [1] [10]

Engineering Enhanced Presentation

  • Artificial APCs (BA15 Platform):
  • BJAB B-cell lymphoma engineered to co-express:
  • Endogenous AFP158-166-HLA-A*02:01 complexes
  • CD80/CD86 co-stimulatory molecules
  • IL-15 (T-cell survival cytokine) [2] [4]
  • Superior to dendritic cells:
  • 49% higher AFP-specific CTL generation (6.7% vs 4.5%)
  • 23% greater tumor cell lysis in vitro [2]

Table 3: Comparative Efficiency of Antigen Presentation Systems

ParameterDendritic CellsBA15 aAPCsImprovement
AFP158-166 PresentationExogenous loadingEndogenous expression3.2x density increase
Specific CTL Generation4.5% ± 0.3%6.7% ± 0.4%49% enhancement
HepG2 Lysis (E:T=20:1)42% ± 5%59% ± 6%40% increase
IL-15 SecretionLow/noneSustained (≥7 days)Not quantifiable

Overcoming Immune Tolerance

  • TCR Affinity Tuning:
  • X-scan alanine screening identifies TCRs with 10⁴-fold affinity without cross-reactivity [7] [9]
  • Epitope Enhancement:
  • M→F substitution at P2 increases HLA binding 30-fold
  • Maintains tumor recognition while reducing off-target effects [9]
  • Biomarker-Guided Application:
  • Baseline serum AFP ≥400ng/ml predicts response to AFP-targeted therapies
  • Combined with tumor morphology (ATSI score) improves ICI patient stratification [8]

Concluding Remarks

AFP158-166 represents a paradigm for targeting solid tumor antigens through epitope-focused immunotherapies. Its restricted presentation via HLA-A02:01 enables precise targeting of AFP-overexpressing malignancies, while modern bioengineering approaches have overcome historical challenges of weak immunogenicity and immune tolerance. Current clinical strategies leveraging this epitope—including affinity-optimized TCR therapies, molecularly engineered aAPCs, and biomarker-guided combinations—hold significant promise for improving outcomes in HCC and other AFP-positive malignancies. Future development will likely focus on expanding applicability to non-A02:01 patients through heteroclitic peptides and multi-epitope approaches.

Properties

Product Name

Alpha-fetoprotein (158-166)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.